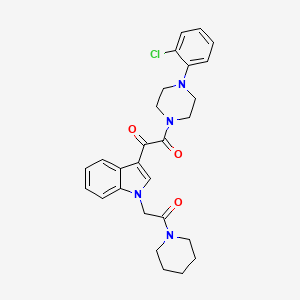

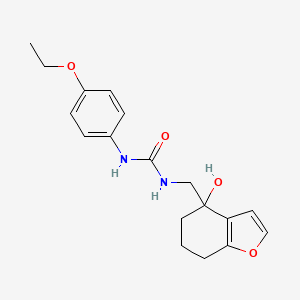

1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea, also known as EPTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPTU belongs to the class of urea derivatives and is known for its ability to modulate the activity of certain enzymes in the body.

Scientific Research Applications

Organic Synthesis and Material Science

Urea derivatives have been explored for their potential in forming novel heterocyclic compounds, which are of interest in organic synthesis and could have various applications, including as building blocks in pharmaceuticals. For example, the treatment of isocyanates with aminotetrazole yielded a range of urea derivatives, indicating the utility of urea in synthesizing complex molecules (Peet, 1987).

Urea derivatives have been used to synthesize cyclic dipeptidyl ureas, presenting a novel class of pseudopeptidic triazines. These compounds, composed of two different amino acids linked through a urea moiety, demonstrate the role of urea derivatives in producing compounds with potential biological activity (Sañudo et al., 2006).

Medicinal Chemistry and Antimicrobial Evaluation

Novel imidazole ureas containing dioxaphospholanes were synthesized and evaluated for their antimicrobial properties. This research highlights the use of urea derivatives in the development of new antimicrobial agents, indicating the potential for such compounds to be applied in addressing drug resistance and infections (Rani et al., 2014).

The anion tuning of hydrogelators based on urea compounds has been studied for their rheology and morphology, which could inform the design of materials with specific physical properties. These findings underscore the importance of urea derivatives in material science, particularly in the development of hydrogels with tailored properties (Lloyd & Steed, 2011).

Enzyme Inhibition and Anticancer Investigations

- The enzyme inhibition and anticancer activities of unsymmetrical 1,3-disubstituted ureas were investigated, showing that urea derivatives can be potent inhibitors of certain enzymes and exhibit anticancer activity against specific cell lines. This research suggests the potential therapeutic applications of urea derivatives in cancer treatment (Mustafa et al., 2014).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-2-23-14-7-5-13(6-8-14)20-17(21)19-12-18(22)10-3-4-16-15(18)9-11-24-16/h5-9,11,22H,2-4,10,12H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPAMAUHYJDPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC3=C2C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)

![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)

![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)